Etelcalcetide

Descripción general

Descripción

Se está desarrollando como un tratamiento intravenoso para el hiperparatiroidismo secundario en pacientes con enfermedad renal crónica que se someten a hemodiálisis . Este compuesto ha mostrado resultados prometedores en la reducción de los niveles séricos de hormona paratiroidea y factor de crecimiento fibroblástico 23 en ensayos clínicos .

Métodos De Preparación

AMG 416 es un péptido sintético compuesto por ocho aminoácidos. La preparación de AMG 416 implica la síntesis de péptidos en fase sólida, que es un método común para sintetizar péptidos. El proceso incluye los siguientes pasos :

Síntesis de péptidos en fase sólida: La cadena peptídica se ensambla en un soporte sólido, comenzando desde el extremo C-terminal hasta el extremo N-terminal.

Escisión y desprotección: El péptido se escinde del soporte sólido, y los grupos protectores se eliminan.

Purificación: El péptido crudo se purifica utilizando cromatografía líquida de alto rendimiento para obtener el producto deseado.

Análisis De Reacciones Químicas

AMG 416 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Los residuos de cisteína en AMG 416 pueden formar puentes disulfuro a través de la oxidación.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación y agentes reductores como el ditiotreitol para la reducción . Los principales productos formados a partir de estas reacciones son las formas oxidadas o reducidas de AMG 416 .

Aplicaciones Científicas De Investigación

Reduction of Parathyroid Hormone Levels

Numerous clinical trials have demonstrated the efficacy of etelcalcetide in lowering PTH levels in patients undergoing hemodialysis. A pivotal study showed that this compound significantly reduced mean serum PTH concentrations compared to placebo, achieving a response rate of 74% versus 8% in the placebo group (P < .001) . Over a one-year treatment period, patients treated with this compound exhibited sustained reductions in PTH without new safety concerns emerging .

Comparative Efficacy

In head-to-head studies against cinacalcet, this compound has shown superior efficacy in reducing PTH levels. For instance, one trial reported that 90% of patients treated with this compound achieved a significant reduction in iPTH levels compared to only 19.5% in the control group . This suggests that this compound may offer a more effective treatment option for managing SHPT.

Safety Profile

The safety profile of this compound has been extensively evaluated across multiple studies. Common adverse effects include hypocalcemia, which is consistent with its pharmacological action . However, these effects are generally manageable and do not outweigh the benefits provided by significant reductions in PTH levels.

Long-Term Use and Outcomes

A study examining long-term outcomes for patients on this compound indicated that sustained use led to significant improvements in biochemical markers associated with bone metabolism and mineral balance . Patients demonstrated reductions in bone-specific alkaline phosphatase and collagen type 1 cross-linked C-telopeptide, indicating a positive impact on bone health.

Patient Adherence and Quality of Life

Research has also focused on patient adherence to this compound treatment regimens. Studies suggest that the intravenous administration route may enhance adherence compared to oral calcimimetics, as it eliminates concerns about gastrointestinal side effects and dosing accuracy . Improved adherence correlates with better overall management of SHPT and enhanced quality of life for patients.

Summary Table: Clinical Trials Overview

| Study | Population | Intervention | Primary Outcome | Results |

|---|---|---|---|---|

| Trial A | 254 hemodialysis patients | This compound vs Placebo | Reduction in PTH | 74% achieved primary endpoint (P < .001) |

| Trial B | 255 hemodialysis patients | This compound vs Placebo | Reduction in PTH | 75% achieved primary endpoint (P < .001) |

| Comparative Study | Patients on dialysis | This compound vs Cinacalcet | Reduction in iPTH | 90% vs 19.5% for control (P < .001) |

Mecanismo De Acción

AMG 416 ejerce sus efectos uniéndose y activando el receptor sensible al calcio en la glándula paratiroides . Esta activación conduce a una disminución en la secreción de la hormona paratiroidea, lo que ayuda a regular los niveles de calcio en el cuerpo . El mecanismo involucra la formación de un puente disulfuro entre un residuo de cisteína en AMG 416 y un residuo de cisteína en el receptor sensible al calcio . Esta interacción es crucial para la actividad farmacológica de AMG 416 .

Comparación Con Compuestos Similares

AMG 416 es similar a otros agonistas del receptor sensible al calcio, como el cinacalcet . AMG 416 tiene algunas características únicas:

De acción prolongada: AMG 416 tiene una vida media más larga en comparación con el cinacalcet, lo que lo hace adecuado para una dosificación menos frecuente.

Administración intravenosa: A diferencia del cinacalcet, que se administra por vía oral, AMG 416 se administra por vía intravenosa, lo que proporciona una vía de administración alternativa para los pacientes que pueden tener dificultades con los medicamentos orales.

Compuestos similares incluyen:

Actividad Biológica

Etelcalcetide, a novel calcimimetic agent, is primarily used for treating secondary hyperparathyroidism (sHPT) in patients with chronic kidney disease (CKD) undergoing hemodialysis. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, mechanism of action, clinical efficacy, and safety profile based on diverse research findings.

Pharmacodynamics

This compound functions as an allosteric modulator of the calcium-sensing receptor (CaSR). By binding to this receptor, it enhances its sensitivity to extracellular calcium levels, leading to a decrease in parathyroid hormone (PTH) secretion. Key pharmacodynamic findings include:

- PTH Reduction : Following intravenous administration, this compound significantly reduces PTH levels within 30 minutes. The extent of this reduction correlates with the drug dosage and plasma concentration in hemodialysis patients .

- Calcium and Phosphate Regulation : The decrease in PTH levels also results in lower serum calcium and mitigates post-dialytic phosphate elevation .

This compound's mechanism involves the following steps:

- Binding to CaSR : It binds to the CaSR on parathyroid cells.

- Increased Calcium Sensitivity : This binding enhances the receptor's activation by extracellular calcium.

- Decreased PTH Secretion : The enhanced receptor activity leads to reduced secretion of PTH, which is crucial for regulating calcium and phosphate metabolism .

Clinical Efficacy

Clinical studies have demonstrated this compound's effectiveness in managing sHPT:

- Comparative Studies : In a randomized trial involving 683 hemodialysis patients, this compound was found to be non-inferior to cinacalcet in reducing PTH levels over 26 weeks. Notably, this compound showed superiority in patients with severe sHPT previously uncontrolled with cinacalcet .

- Case Studies : In patients with baseline PTH levels exceeding 1000 pg/mL, this compound reduced median PTH from 1231 pg/mL to 763 pg/mL (p=0.012). For those with lower baseline levels, a reduction from 924 pg/mL to 627 pg/mL was observed (p=0.046) .

Safety Profile

While this compound is generally well-tolerated, it does have some adverse effects:

- Common Adverse Effects : Hypocalcemia is the most significant concern, along with tremors and convulsions .

- Cardiovascular Safety : In animal studies, a prolongation of the corrected QT interval was noted, primarily related to reductions in serum calcium levels .

- Genotoxicity : Although this compound exhibited mutagenic properties in some bacterial strains, it was deemed nongenotoxic based on comprehensive mammalian genotoxicity assays .

Research Findings Summary Table

Propiedades

IUPAC Name |

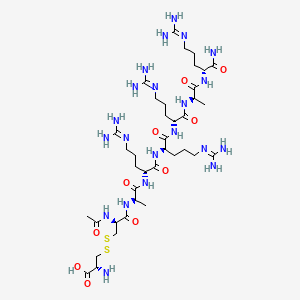

(2R)-3-[[(2S)-2-acetamido-3-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]disulfanyl]-2-aminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H73N21O10S2/c1-18(28(62)56-22(27(40)61)8-4-12-49-35(41)42)53-30(64)23(9-5-13-50-36(43)44)58-32(66)25(11-7-15-52-38(47)48)59-31(65)24(10-6-14-51-37(45)46)57-29(63)19(2)54-33(67)26(55-20(3)60)17-71-70-16-21(39)34(68)69/h18-19,21-26H,4-17,39H2,1-3H3,(H2,40,61)(H,53,64)(H,54,67)(H,55,60)(H,56,62)(H,57,63)(H,58,66)(H,59,65)(H,68,69)(H4,41,42,49)(H4,43,44,50)(H4,45,46,51)(H4,47,48,52)/t18-,19-,21+,22-,23-,24-,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANIAZGVDEUQPRI-ZJQCGQFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CSSCC(C(=O)O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](C)NC(=O)[C@@H](CSSC[C@@H](C(=O)O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H73N21O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70155132 | |

| Record name | Etelcalcetide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70155132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1048.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Etelcalcetide is a calcimimetic agent that allosterically modulates the calcium-sensing receptor (CaSR). Etelcalcetide binds to the CaSR and enhances activation of the receptor by extracellular calcium. Activation of the CaSR on parathyroid chief cells decreases PTH secretion. | |

| Record name | Etelcalcetide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12865 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1262780-97-1 | |

| Record name | Etelcalcetide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262780971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etelcalcetide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12865 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etelcalcetide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70155132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETELCALCETIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60ME133FJB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.